METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE
Overview
Description
Methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]-S-benzylcysteinate is a complex organic compound that features a benzoxazole ring, a thioacetyl group, and a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Thioacetylation: The benzoxazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Coupling with Cysteine Derivative: The final step involves coupling the thioacetylated benzoxazole with a cysteine derivative under basic conditions, such as using triethylamine in an organic solvent like acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]-S-benzylcysteinate can undergo various chemical reactions, including:
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioacetylated benzoxazole derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be employed in studies investigating the biological activity of benzoxazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole ring and thioacetyl group. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4-[(1,3-benzoxazol-2-ylthio)acetyl]amino]benzoate
- **Methyl 2-[(1,3-benzoxazol-2-ylthio)acetyl]amino]-3-thiophenecarboxylate
Uniqueness
Methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]-S-benzylcysteinate is unique due to the presence of the cysteine derivative, which imparts additional biological activity and potential therapeutic applications. The combination of the benzoxazole ring and the thioacetyl group also contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-benzylsulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-25-19(24)16(12-27-11-14-7-3-2-4-8-14)21-18(23)13-28-20-22-15-9-5-6-10-17(15)26-20/h2-10,16H,11-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBFNJOIGJBWKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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